2-Bromo-1,1,1-trifluoro-octane
Description
2-Bromo-1,1,1-trifluoroethane (CAS 421-06-7) is a halogenated hydrocarbon with the molecular formula C₂H₂BrF₃ and a molecular weight of 162.936 g/mol . Its structure features a bromine atom at the second carbon and three fluorine atoms at the first carbon, creating a highly electronegative trifluoromethyl group. This compound is also known as β,β,β-trifluoroethyl bromide or 1,1,1-trifluoro-2-bromoethane .
Key physicochemical properties include:
- Boiling point: 26°C
- Vapor pressure: 1 atm at 298 K
- Heat of vaporization: 27 kJ/mol
- Toxicity: Reported LD₅₀ of 11.7% and AD₅₀ of 2.8% in animal studies .
It is primarily used in specialized applications, such as refrigerant research and as a solvent in organic synthesis.
Properties
Molecular Formula |
C8H14BrF3 |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
2-bromo-1,1,1-trifluorooctane |
InChI |
InChI=1S/C8H14BrF3/c1-2-3-4-5-6-7(9)8(10,11)12/h7H,2-6H2,1H3 |
InChI Key |
ODBBTJGGSNDWQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1,1-trifluoro-octane typically involves the halogenation of 1,1,1-trifluoro-octane. One common method is the bromination of 1,1,1-trifluoro-octane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 2-Bromo-1,1,1-trifluoro-octane may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,1,1-trifluoro-octane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The trifluoromethyl group can be involved in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or lithium aluminum hydride (LiAlH4) can be used for oxidation and reduction, respectively.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, substitution with hydroxide yields 1,1,1-trifluoro-octanol.
Elimination Reactions: The major product is typically an alkene, such as 1,1,1-trifluoro-1-octene.
Scientific Research Applications
2-Bromo-1,1,1-trifluoro-octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Bromo-1,1,1-trifluoro-octane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules, altering their structure and function.
Comparison with Similar Compounds
2-Bromo-1,1,1-trifluoropropane (C₃H₄BrF₃)
- CAS : 421-46-5
- Molecular weight : 176.97 g/mol .
- Key differences: The addition of a methyl group increases molecular weight and boiling point compared to the ethane derivative. No direct boiling point data is available, but longer alkyl chains typically elevate boiling points due to increased van der Waals interactions.
Bromoethane (C₂H₅Br)
- CAS : 74-96-4
- Molecular weight : 108.97 g/mol .
- Boiling point : 38°C , higher than 2-bromo-1,1,1-trifluoroethane (26°C) due to reduced electronegativity and weaker dipole interactions.
- Applications : Common alkylating agent; less specialized than fluorinated analogs.
Physicochemical Properties
Notes:
- The trifluoro group in 2-bromo-1,1,1-trifluoroethane significantly lowers boiling points compared to non-fluorinated analogs (e.g., bromoethane) due to reduced molecular polarity and weaker intermolecular forces .
- Bromocyclohexane’s high boiling range (68–260°C) reflects its bulky cyclohexane ring, enhancing London dispersion forces .
Functional and Regulatory Differences
- 2-Bromo-1,1-difluoroethane (CAS 359-04-6) : Classified as a halogenated solvent with a 0.1% concentration limit in products due to environmental regulations . Unlike its trifluoro counterpart, it lacks a third fluorine atom, altering its reactivity and solubility.
- This compound is phased out under Montreal Protocol guidelines, unlike 2-bromo-1,1,1-trifluoroethane, which remains niche but less restricted .
Biological Activity
2-Bromo-1,1,1-trifluoro-octane (C8H14BrF3) is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
2-Bromo-1,1,1-trifluoro-octane is characterized by the presence of bromine and trifluoromethyl groups, which significantly influence its reactivity and biological interactions. The molecular structure is shown below:
Biological Activity Overview
Research indicates that 2-Bromo-1,1,1-trifluoro-octane exhibits various biological activities including antimicrobial and potential cytotoxic effects. The following sections delve into specific studies highlighting these activities.
Antimicrobial Activity
A study investigated the antimicrobial properties of several fluorinated compounds, including 2-bromo-1,1,1-trifluoro-octane. The results demonstrated significant inhibition of bacterial growth against various strains.
Table 1: Antimicrobial Activity of 2-Bromo-1,1,1-trifluoro-octane
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
This table summarizes the MIC values indicating the effectiveness of the compound against selected microorganisms. The lower the MIC value, the more potent the antimicrobial activity.
Cytotoxic Effects
In vitro studies have shown that 2-bromo-1,1,1-trifluoro-octane can induce cytotoxicity in various cancer cell lines. For instance, research conducted on human lung cancer cells (A549) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
Case Study: Cytotoxicity in A549 Cells
- Experimental Setup : A549 cells were treated with varying concentrations of 2-bromo-1,1,1-trifluoro-octane for 24 hours.
- Results : Cell viability was assessed using an MTT assay.
Table 2: Cytotoxicity Results in A549 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
| 200 | 10 |
As shown in Table 2, higher concentrations of the compound correlate with reduced cell viability, indicating potential as an anticancer agent.
The mechanism by which 2-bromo-1,1,1-trifluoro-octane exerts its biological effects appears to involve disruption of cellular membranes and interference with metabolic processes. Studies suggest that halogenated compounds can induce oxidative stress leading to apoptosis in cancer cells.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. The compound has been noted to cause skin irritation and eye damage at certain concentrations. Proper handling and safety protocols are recommended when working with this substance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
